1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine is a compound that features a pyrrolidine ring and a triazole ring. These structures are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Vorbereitungsmethoden
The synthesis of 1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine typically involves the construction of the pyrrolidine and triazole rings followed by their conjugation. One common synthetic route includes the use of azide-alkyne cycloaddition (often referred to as the “click” reaction) to form the triazole ring. The pyrrolidine ring can be synthesized through various methods, including the reduction of pyrrole or the cyclization of appropriate precursors . Industrial production methods would likely optimize these reactions for scale, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the triazole or pyrrolidine rings, potentially altering the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying cellular processes and pathways.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1-(3-(Pyrrolidin-1-yl)propyl)-1h-1,2,3-triazol-4-amine can be compared to other compounds with similar structures, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have diverse biological activities.
Triazole derivatives: Compounds with the triazole ring are known for their antifungal and antibacterial properties.
Pyrrolidin-2-one and pyrrolidin-2,5-diones: These compounds are also used in medicinal chemistry for their biological activities
Eigenschaften
Molekularformel |
C9H17N5 |
---|---|
Molekulargewicht |
195.27 g/mol |
IUPAC-Name |
1-(3-pyrrolidin-1-ylpropyl)triazol-4-amine |
InChI |
InChI=1S/C9H17N5/c10-9-8-14(12-11-9)7-3-6-13-4-1-2-5-13/h8H,1-7,10H2 |
InChI-Schlüssel |
ARBSJMGNSNABCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCCN2C=C(N=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.